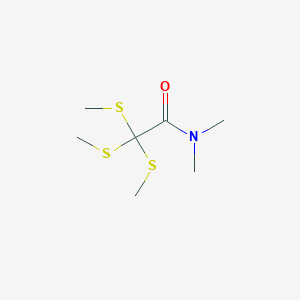
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a deuterated derivative of 2,4-Dichloro-6-phenyl-1,3,5-triazine. This compound is part of the triazine family, which is known for its applications in various fields such as agriculture, pharmaceuticals, and materials science. The deuterated form is often used in research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . The reaction yields the desired product after purification steps such as distillation and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves the use of cyanuric chloride and benzene under controlled conditions. The reaction is carried out in a solvent like dichloromethane with a catalyst such as aluminum chloride, followed by filtration and washing to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-phenyl-1,3,5-triazine can be formed.
Oxidation Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine oxide.
Reduction Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine hydride.
Scientific Research Applications
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is used in various scientific research applications:
Biology: Used in labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chlorine atoms are highly reactive, making it a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or electron transport in electronic materials .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: The non-deuterated form, used in similar applications but without the isotopic labeling.
2,4-Dihydroxy-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the dichloro derivative.
2,4,6-Tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine: Used in OLEDs for its excellent electron transport properties.
Uniqueness
The deuterated form, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and studying reaction mechanisms are crucial. This isotopic labeling provides insights that are not possible with the non-deuterated form.
Properties
Molecular Formula |
C9H5Cl2N3 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
InChI Key |
AMEVJOWOWQPPJQ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
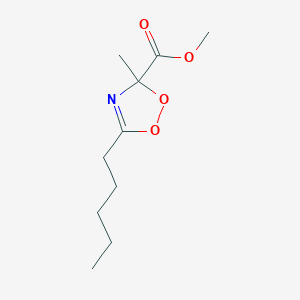
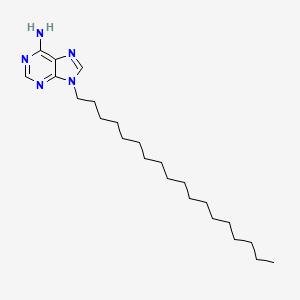


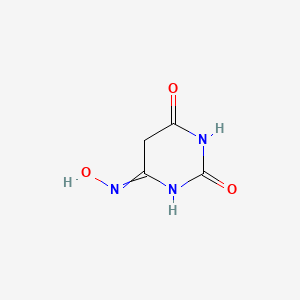
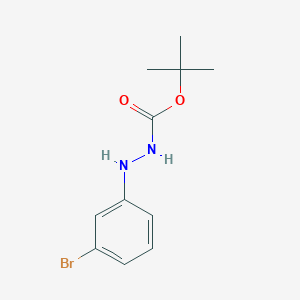


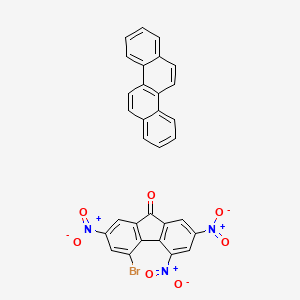
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
